molecular formula C11H13BrO B1400164 1-Bromo-4-cyclobutylmethoxybenzene CAS No. 871829-46-8

1-Bromo-4-cyclobutylmethoxybenzene

Cat. No. B1400164
M. Wt: 241.12 g/mol
InChI Key: AYYWGAIHUMYBCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4-cyclobutylmethoxybenzene is a chemical compound with the molecular formula C11H13BrO . It is a brominated derivative of benzene, which is a cyclic hydrocarbon .


Molecular Structure Analysis

The molecular structure of 1-Bromo-4-cyclobutylmethoxybenzene consists of a benzene ring with a bromine atom and a cyclobutylmethoxy group attached to it . The exact 3D structure may require computational chemistry methods for accurate determination .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-4-cyclobutylmethoxybenzene include its molecular weight, which is 241.12 g/mol. Other properties such as boiling point, melting point, and density were not found in the available resources .

Scientific Research Applications

Novel Brominated Flame Retardants: Indoor Occurrence and Risks

A critical review of 63 novel brominated flame retardants (NBFRs), including 1-Bromo-4-cyclobutylmethoxybenzene, highlights their increasing use and the need for further research on their occurrence, environmental fate, and toxicity. The study emphasizes the importance of understanding the distribution of NBFRs in indoor environments, consumer goods, and food, alongside potential risks associated with their usage. Notably, significant gaps in knowledge exist for several NBFRs, underscoring the urgency for comprehensive monitoring programs and optimized analytical methods (Zuiderveen, Slootweg, & de Boer, 2020).

Synthesis of Brominated Biphenyls

A study focusing on the synthesis of 2-Fluoro-4-bromobiphenyl, a related brominated compound, sheds light on efficient synthesis methods and challenges in the field. The research discusses the importance of cost-effective and safe synthesis methods for brominated compounds, which are essential intermediates in various industrial applications (Qiu, Gu, Zhang, & Xu, 2009).

Polybrominated Dibenzo-p-dioxins and Dibenzofurans

A review of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) provides insights into the trace contaminants found in brominated flame retardants. The study highlights the formation of these compounds during the combustion of organics in the presence of bromine and their toxicological similarities to chlorinated analogs. The review also discusses the need for further research to understand the health effects of PBDDs and PBDFs (Mennear & Lee, 1994).

properties

IUPAC Name

1-bromo-4-(cyclobutylmethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c12-10-4-6-11(7-5-10)13-8-9-2-1-3-9/h4-7,9H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYWGAIHUMYBCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-cyclobutylmethoxybenzene

Synthesis routes and methods I

Procedure details

4-Bromophenol (2.5 g, 14.5 mmol), (bromomethyl)cyclobutane (1.6 mL, 15 mmol), sodium hydroxide (0.8 g, 20 mmol) and DMF (3 mL) were allowed to react to yield the sub-title compound (1.3 g, 36%).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Quantity
0.8 g
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Four
Yield
36%

Synthesis routes and methods II

Procedure details

The mixture of 2.50 g (14.5 mmol) of 4-bromophenol, 2.44 ml (21.7 mmol) of bromomethylcyclobutane and 7.99 g (57.8 mmol) of K2CO3 in 3 ml DMF is stirred at 100° C. over night. The reaction mixture is extracted with water and EtOAc. The organic layer is dried, filtered and the solvent is removed in vacuo.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.44 mL
Type
reactant
Reaction Step One
Name
Quantity
7.99 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-4-cyclobutylmethoxybenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-4-cyclobutylmethoxybenzene
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-Bromo-4-cyclobutylmethoxybenzene
Reactant of Route 4
Reactant of Route 4
1-Bromo-4-cyclobutylmethoxybenzene
Reactant of Route 5
Reactant of Route 5
1-Bromo-4-cyclobutylmethoxybenzene
Reactant of Route 6
Reactant of Route 6
1-Bromo-4-cyclobutylmethoxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.